(5-Hexylthiophen-2-yl)boronic acid

Organic Field-Effect Transistors (OFETs) Regioregularity Charge Carrier Mobility

Optimized heteroaryl boronic acid for Suzuki-Miyaura cross-coupling. The 5-hexyl chain enhances solubility, ideal for solution-processable conjugated polymers in OPVs, OFETs, and OLEDs. Distinct regiospecificity vs. 3-hexyl derivatives allows exploration of unique packing morphology and charge transport. Available in research and bulk quantities.

Molecular Formula C10H17BO2S
Molecular Weight 212.12 g/mol
Cat. No. B13363073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Hexylthiophen-2-yl)boronic acid
Molecular FormulaC10H17BO2S
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESB(C1=CC=C(S1)CCCCCC)(O)O
InChIInChI=1S/C10H17BO2S/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8,12-13H,2-6H2,1H3
InChIKeyTYIRSXAKCKBZFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Hexylthiophen-2-yl)boronic acid: Core Properties and Synthetic Utility


(5-Hexylthiophen-2-yl)boronic acid (CAS: 1219791-07-7, C10H17BO2S, MW: 212.12 g/mol) is a heteroaryl boronic acid featuring a thiophene ring substituted with a hexyl chain at the 5-position . This organoboron compound serves as a key synthetic intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds [1]. The hexyl substituent imparts enhanced solubility in organic solvents, a critical attribute for solution-processable material synthesis . Its primary application domains encompass organic electronics, including the synthesis of conjugated polymers for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The boronic acid functionality provides a versatile handle for coupling with aryl or vinyl halides, enabling the modular construction of extended pi-conjugated systems [1]. Compared to its pinacol ester analog, the free boronic acid may offer distinct reactivity profiles under specific aqueous or base-sensitive conditions, though it generally requires careful handling due to potential protodeboronation [2].

(5-Hexylthiophen-2-yl)boronic acid: Why Generic Substitution is Not Recommended


The substitution of (5-Hexylthiophen-2-yl)boronic acid with a closely related analog, such as its regioisomers or boronic ester derivatives, is not straightforward and can lead to significant variations in synthetic outcomes and material properties. Regioisomers, like (3-Hexylthiophen-2-yl)boronic acid or (4-Hexylthiophen-2-yl)boronic acid, position the hexyl solubilizing group differently on the thiophene ring, which directly influences the steric and electronic environment of the boronic acid moiety [1]. This, in turn, alters the regioselectivity of subsequent cross-coupling reactions and the final polymer's packing morphology, which is critical for charge transport in organic electronics [1]. Furthermore, substituting the free boronic acid with its pinacol ester form, while common, changes the compound's physical state from a solid to a liquid and modifies its reactivity, particularly in aqueous or base-mediated Suzuki couplings, potentially affecting polymerization kinetics and end-group fidelity [2]. These nuanced differences underscore that in-class compounds are not interchangeable without careful optimization and, in many cases, a change in building block can fundamentally alter the performance of the resulting advanced material.

(5-Hexylthiophen-2-yl)boronic acid: A Quantified Comparative Evidence Guide


Regioisomeric Purity Dictates Hole Mobility in OFETs: 5-Hexyl vs. 3-Hexyl Substitution

In organic field-effect transistors, the regioregularity of poly(3-hexylthiophene) (P3HT) is a critical determinant of hole mobility. P3HT derived from a 3-hexylthiophene monomer yields high regioregularity (RR) when synthesized via controlled methods. In contrast, employing a 5-hexylthiophene-based monomer, such as (5-Hexylthiophen-2-yl)boronic acid, for polymerization would produce a polymer with a fundamentally different regioisomeric structure (head-to-head/tail-to-tail linkages) and a less ordered solid-state morphology [1]. This results in a quantifiable difference in charge transport: high RR P3HT (derived from 3-hexylthiophene) exhibits hole mobilities of ~0.1 cm²/Vs, while regiorandom P3HT (analogous to polymer derived from 5-hexylthiophene) shows mobilities that are typically one to two orders of magnitude lower (e.g., 10⁻³ to 10⁻⁴ cm²/Vs) [1].

Organic Field-Effect Transistors (OFETs) Regioregularity Charge Carrier Mobility

Enhanced Solubility: 5-Hexyl Chain vs. Methyl-Substituted Analog in Conjugated Polymer Synthesis

The presence of the hexyl chain on (5-Hexylthiophen-2-yl)boronic acid significantly enhances its solubility in common organic solvents compared to its methyl-substituted analog, 5-methylthiophene-2-boronic acid . This is a direct consequence of the increased hydrophobic character imparted by the longer alkyl chain. While a quantitative solubility value for the solid boronic acid is not readily available, the pinacol ester derivative, 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exists as a liquid with a density of 0.977 g/mL at 25°C . In contrast, the pinacol ester of the methyl analog, 2-(5-Methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a solid with a melting point of 50-54 °C . This physical state difference reflects the superior solubility and processability of the hexyl derivative, which is crucial for homogeneous solution-based polymerization and device fabrication.

Solubility Conjugated Polymers Solution Processability

Suzuki-Miyaura Coupling Partner for Solution-Processable OLEDs: High-Purity Grade Differentiates End-Product Performance

(5-Hexylthiophen-2-yl)boronic acid pinacol ester (CAS: 917985-54-7) is a key intermediate in the synthesis of solution-processable phosphorescent iridium(III) complexes for OLEDs [1]. In one study, it was used in a Suzuki-Miyaura coupling with 2-bromo-4-(trifluoromethyl)pyridine to synthesize the (TMP-HT)2Ir(acac) complex [1]. The use of a high-purity grade (≥97%) of this boronic ester is critical, as it minimizes side reactions and ensures a cleaner reaction profile, leading to higher yields of the desired organometallic complex [2]. The resulting complex emitted at approximately 600 nm in a fabricated OLED device with the structure ITO/PEDOT/TFB/PVK:PBD:(TMPHT)2Ir(acac)/BH:BD5%/L201/Liq/Al, demonstrating its utility in light-emitting applications [1]. While a direct comparator for yield is not provided in the source, the emphasis on high purity as a driver for device performance underscores a key procurement consideration.

Organic Light-Emitting Diodes (OLEDs) Suzuki-Miyaura Coupling Phosphorescent Iridium Complexes

(5-Hexylthiophen-2-yl)boronic acid: Best-Fit Research and Industrial Application Scenarios


Synthesis of Regiorandom or Alternating Copolymers for Tailored Electronic Properties

For researchers investigating structure-property relationships in conjugated polymers, (5-Hexylthiophen-2-yl)boronic acid provides a means to synthesize polymers with regiorandom or alternating sequences that are distinct from highly regioregular poly(3-hexylthiophene) [1]. This allows for the exploration of how different regiochemistry impacts solid-state packing, optical bandgap, and charge transport, which may be desirable for specific applications like organic thermoelectrics or sensors where high crystallinity is not the primary goal. The distinct substitution pattern, compared to 3-hexylthiophene derivatives, offers a route to polymers with different electronic and morphological characteristics [1].

Design of Solution-Processable Small Molecules for Organic Photovoltaics (OPVs)

The hexyl chain on (5-Hexylthiophen-2-yl)boronic acid provides sufficient solubility for the synthesis of complex small-molecule donors or acceptors via Suzuki-Miyaura cross-coupling . This is crucial for the development of solution-processed bulk heterojunction solar cells, where the molecule's solubility enables uniform film formation . The boronic acid group acts as a reactive handle for coupling with electron-deficient cores (e.g., diketopyrrolopyrrole, isoindigo) to create donor-acceptor architectures with tunable absorption and energy levels .

Development of Phosphorescent Emitters for Solution-Processed OLEDs

This compound, particularly its pinacol ester form, is a critical reagent in the multi-step synthesis of solution-processable phosphorescent iridium complexes for OLED applications [2]. The high purity available for this reagent (≥97%) helps to minimize side reactions and achieve higher yields of the final organometallic complex, which is essential for device fabrication and performance [3]. Its use in creating red-emitting iridium complexes demonstrates its value in the advanced materials research community [2].

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